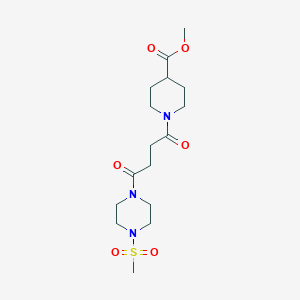

C16H27N3O6S

Description

Contextualization within Chemical Biology and Medicinal Chemistry

In chemical biology, which uses chemical techniques to analyze and manipulate biological systems, C16H27N3O6S compounds are fundamental reagents for biotinylation. labinsights.nlthermofisher.com Biotinylation is the process of attaching biotin (B1667282) to other molecules, such as proteins, nucleic acids, or antibodies, turning them into probes that can be easily detected, purified, or isolated. issuu.comlabinsights.nl The extraordinary strength and specificity of the biotin-avidin interaction (with a dissociation constant, Kd, of 10⁻¹⁵ M) make it one of the most robust non-covalent bonds used in biotechnology. issuu.com

The PEG spacer in compounds like Biotin-PEG2-CH2COOH is crucial. It overcomes the potential for aggregation and loss of function that can occur when the hydrophobic biotin molecule is attached multiple times to a protein's surface. issuu.comissuu.com This PEGylated design ensures that the modified protein remains soluble and that the biotin tag is accessible for binding to avidin (B1170675) or streptavidin. biochempeg.com

In medicinal chemistry, these compounds serve as key components in the design of more complex therapeutic and diagnostic agents. For instance, they are used as linkers in antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. The biotin-PEG linker can facilitate this conjugation. jenkemusa.comprecisepeg.com They are also central to the development of targeted drug delivery systems, where biotin acts as a targeting ligand for cells that overexpress biotin receptors, such as certain cancer cells. nih.gov

Significance in Contemporary Research Paradigms

The utility of this compound and related biotin-PEG linkers continues to expand with the advent of new research paradigms. In proteomics, these reagents are essential for techniques that aim to identify and quantify proteins within a cell or organism. For example, they are used to label specific protein subpopulations, which can then be enriched from complex cellular lysates using streptavidin-coated beads for subsequent analysis by mass spectrometry. acs.org

Recent research has also expanded the chemical reactivity of the biotin tag itself. A novel method termed Biotin Redox-Activated Chemical Tagging (BioReACT) utilizes oxaziridine (B8769555) reagents to selectively react with the thioether group within the biotin molecule. researchgate.netacs.org This creates a stable, covalent linkage to other molecules, such as fluorescent dyes or drugs, and broadens the utility of biotin beyond its interaction with avidin. This innovative approach allows for the creation of fluorescently labeled antibodies, antibody-drug conjugates, and modified oligonucleotides with high precision. researchgate.netacs.org

Furthermore, the development of bifunctional reagents like Biotin-PEG2-COOH, which has a reactive carboxylic acid group at one end and the biotin tag at the other, allows for straightforward conjugation to primary amines on target molecules, forming stable amide bonds. biochempeg.com This versatility makes it an invaluable tool for creating custom bioconjugates for a wide range of applications in nanotechnology, cell culture, and materials science research. biochempeg.combiochempeg.com

| Research Area | Specific Application | Finding/Significance |

|---|---|---|

| Drug Delivery | Targeting cancer cells with biotin-conjugated drugs. | Biotin conjugation can enhance the selective uptake of therapeutic agents like gemcitabine (B846) into cancer cells that overexpress biotin receptors, improving efficacy. nih.gov |

| Bio-imaging | Labeling cell-surface proteins for visualization. | The low passive permeability of biotin conjugates allows for the specific labeling of proteins on the cell surface, enabling studies of protein localization and trafficking. nih.gov |

| Proteomics | Enrichment of specific proteins for mass spectrometry. | Direct Detection of Biotin-containing Tags (DiDBiT) is a method that improves the detection of biotinylated proteins by ~200-fold, allowing for more sensitive analysis of protein subpopulations. acs.org |

| Bioconjugation Chemistry | Creating antibody-drug conjugates (ADCs). | Biotin-PEG linkers provide a flexible and biocompatible spacer for attaching drugs to antibodies, a key strategy in developing targeted cancer therapies. jenkemusa.com |

| Advanced Labeling | Biotin Redox-Activated Chemical Tagging (BioReACT). | This method allows for stable, covalent conjugation directly to the biotin molecule itself, expanding its use for creating fluorescent probes and other research tools without relying on the avidin-biotin interaction. researchgate.netacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C16H27N3O6S |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

methyl 1-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C16H27N3O6S/c1-25-16(22)13-5-7-17(8-6-13)14(20)3-4-15(21)18-9-11-19(12-10-18)26(2,23)24/h13H,3-12H2,1-2H3 |

InChI Key |

YIURURHATHYYNR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for C16h27n3o6s and Its Analogs

Chemo-Enzymatic Syntheses

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods. This approach is particularly powerful for creating complex biomolecules. researchgate.netnih.gov

In the context of Biotinyl-L-methionine and its analogs, enzymes can be used in several ways. For instance, L-methionine itself is produced in fungi and bacteria through a specific biosynthetic pathway involving enzymes like L-homoserine O-acetyltransferase and methionine synthase. nih.govmdpi.com Enzymes such as O-acetyl-L-homoserine sulfhydrolase (OAHS) have been shown to be promiscuous, capable of synthesizing various L-methionine analogs from L-homocysteine and different organic thiols. nih.gov

A chemo-enzymatic strategy for producing a biotinylated compound might involve:

Enzymatic synthesis of a modified amino acid or a precursor molecule. nih.govrsc.org

Chemical conjugation of biotin (B1667282) to the enzymatically produced molecule using the strategies described previously (e.g., NHS ester chemistry). nih.govnih.gov

This dual approach has been successfully used to prepare biotinylated nucleotide sugars and complex glycophosphopeptides, demonstrating its power and flexibility. researchgate.netrsc.org For example, a biotinylated heparosan hexasaccharide was synthesized using a one-pot, multi-enzyme system combined with a final chemical biotinylation step. nih.gov

Click Chemistry Applications in Analog Preparation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). thermofisher.com This reaction allows for the specific and efficient joining of two molecules, one containing an azide (B81097) (-N3) group and the other an alkyne (carbon-carbon triple bond). researchgate.net

To prepare an analog of Biotinyl-L-methionine using click chemistry, one could:

Synthesize an L-methionine analog containing an azide group. The amino acid azidohomoalanine (AHA), an analog of methionine with an azido (B1232118) moiety, is commonly used for this purpose. nih.gov

Synthesize a biotin molecule containing a terminal alkyne. Reagents like Biotin-PEG-alkyne are commercially available. lumiprobe.com

React the two components in the presence of a copper(I) catalyst to form a stable triazole linkage, yielding the final biotinylated analog. researchgate.net

A "copper-free" version of click chemistry, using strained cyclooctyne (B158145) reagents like dibenzocyclooctyne (DBCO), is also widely employed to avoid the potential cytotoxicity of copper, especially in living systems. thermofisher.comnih.gov This approach has been used to create a variety of biotinylated probes for biological imaging and purification. iris-biotech.deacs.org

| Click Chemistry Component | Example Reagent | Function |

| Azide-modified Amino Acid | L-Azidohomoalanine (AHA) | Methionine analog incorporated into proteins or used as a standalone molecule. nih.gov |

| Alkyne-modified Biotin | Biotin-PEG4-Alkyne | Provides the alkyne handle for the click reaction. lumiprobe.comiris-biotech.de |

| Copper-free Alkyne | Biotin-DBCO | Reacts with azides without a copper catalyst. nih.goviris-biotech.de |

| Catalyst (for CuAAC) | Copper (I) salts | Catalyzes the cycloaddition reaction. thermofisher.comresearchgate.net |

These advanced techniques provide powerful and highly specific routes to Biotinyl-L-methionine analogs, enabling sophisticated applications in proteomics and molecular biology.

Purification and Isolation Protocols

The purification of compounds with the molecular formula C16H27N3O6S and their analogs is a critical step to ensure the removal of impurities from the crude reaction mixture. The choice of purification method depends on the physicochemical properties of the target compound and the nature of the impurities.

Chromatographic Separations (e.g., Reverse Phase C-18 Silica (B1680970) Gel Column Chromatography)

Reverse-phase chromatography is a powerful and widely used technique for the purification of a broad range of organic compounds, including biotin derivatives and other molecules with moderate polarity. biotage.comnih.gov In this method, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.

The most common stationary phase for this purpose is C-18 silica gel, which consists of silica particles chemically bonded with octadecyl (C18) hydrocarbon chains. biosynth.comsorbtech.com This creates a hydrophobic surface that interacts with nonpolar to moderately polar compounds. The separation is based on the differential partitioning of the sample components between the stationary phase and the mobile phase. sorbtech.com

Key Principles and Parameters:

Stationary Phase: C-18 bonded silica gel is the most popular choice due to its versatility in retaining a wide variety of organic compounds. sorbtech.com The properties of the C-18 silica, such as particle size, pore size, and whether it is end-capped, can significantly influence the separation. obrnutafaza.hr End-capping, the process of reacting most of the remaining free silanol (B1196071) groups on the silica surface, minimizes unwanted interactions with polar functional groups of the analytes, leading to better peak shapes and reproducibility. obrnutafaza.hr

Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol, is typically used as the mobile phase. The polarity of the mobile phase is adjusted by changing the ratio of the organic solvent to water. A higher concentration of the organic solvent decreases the polarity of the mobile phase, leading to the elution of more hydrophobic compounds. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. biotage.com

Sample Loading: The crude sample is typically dissolved in a small amount of a solvent that is weak in elution strength (i.e., more polar) to ensure that the components bind to the top of the column in a narrow band.

Research Findings:

Studies on the purification of biotin derivatives have demonstrated the efficacy of reverse-phase C-18 HPLC (High-Performance Liquid Chromatography). For instance, biotinylated peptides and other derivatives have been successfully purified using C-18 columns with gradients of acetonitrile in water, often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak resolution. nih.govrsc.orgnih.gov The purification of crude biotinylated DNA has also been effectively achieved using reversed-phase HPLC on a C18 column with a linear gradient of acetonitrile in triethylammonium (B8662869) acetate (B1210297) buffer. umich.edu

| Parameter | Typical Conditions for C-18 Reverse Phase Chromatography |

| Stationary Phase | C-18 bonded silica gel (often end-capped) |

| Mobile Phase A | Water (often with 0.1% TFA) |

| Mobile Phase B | Acetonitrile or Methanol (often with 0.1% TFA) |

| Elution Mode | Gradient elution (e.g., increasing percentage of Mobile Phase B) |

| Detection | UV-Vis spectroscopy, Mass Spectrometry |

This table provides a generalized overview of typical conditions. Specific parameters will vary depending on the exact compound and impurities.

Crystallization Techniques

Crystallization is a fundamental and highly effective method for the purification of solid organic compounds. pw.livebrainkart.com The principle behind this technique is the difference in solubility of the desired compound and the impurities in a particular solvent or solvent system. pw.live A supersaturated solution of the crude product is prepared at an elevated temperature, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts and having different solubility characteristics, tend to remain in the solution (mother liquor). brainkart.com

Steps Involved in Crystallization:

Solvent Selection: The choice of a suitable solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. brainkart.com For organic sulfur compounds that also contain nitrogen and oxygen, solvents like ethyl acetate or dimethylformamide (DMF) can be considered depending on the compound's solubility. researchgate.net

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to create a saturated solution. brainkart.com

Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.

Cooling and Crystal Formation: The hot, saturated solution is allowed to cool slowly and undisturbed. Slow cooling generally promotes the formation of larger, purer crystals. google.com The process can sometimes be initiated by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. brainkart.com

Isolation and Drying: The formed crystals are separated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. brainkart.com

Research Findings:

Structural Elucidation and Analytical Characterization of C16h27n3o6s

Spectroscopic Analysis Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. accustandard.comnist.govupi.edu The interaction of infrared radiation with the sample causes molecular bonds to vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint". atcc.orgspecac.com For the compound C16H27N3O6S, the FT-IR spectrum is expected to display several key absorption bands corresponding to its constituent functional groups, which include a carboxylic acid, a secondary amide, a urea (B33335) (within the biotin (B1667282) ring), and ether linkages.

Based on analyses of similar biotinylated compounds and the functional groups present, the following characteristic peaks can be anticipated. researchgate.netnih.govresearchgate.net The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of N-H stretching vibrations from the amide and urea groups, as well as the O-H stretch of the carboxylic acid, with broadening often attributed to hydrogen bonding. specac.comresearchgate.net Aliphatic C-H stretching from the alkyl chains is typically observed around 2850-2960 cm⁻¹. researchgate.net A strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net Additionally, another prominent carbonyl absorption, characteristic of the amide I band, is expected around 1640-1680 cm⁻¹. chula.ac.th

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3200-3400 | N-H and O-H Stretch | Amide, Urea, Carboxylic Acid | Strong, Broad |

| 2850-2960 | C-H Stretch | Alkyl Chains | Medium to Strong |

| 1700-1725 | C=O Stretch | Carboxylic Acid | Strong |

| 1640-1680 | C=O Stretch (Amide I) | Amide | Strong |

| 1050-1150 | C-O Stretch | Ether | Strong |

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating components in a mixture, thereby allowing for the determination of a compound's purity. askfilo.com High-performance liquid chromatography and thin-layer chromatography are standard methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a premier technique in analytical chemistry used to separate, identify, and quantify components in a liquid sample. sigmaaldrich.com The method relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. askfilo.com Differences in the affinity of the sample components for the stationary and mobile phases lead to their separation.

For this compound, reversed-phase HPLC (RP-HPLC) is a common method for purity analysis, with purity levels often exceeding 95%. biochempeg.com A typical analysis would utilize a C18 column as the stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acidic modifier such as trifluoroacetic acid, TFA) and an organic solvent (such as acetonitrile). rsc.orgmdpi.com Detection can be achieved using a UV detector, often at wavelengths around 214 nm, or by a charged aerosol detector (CAD). rsc.orgsielc.com The time it takes for the compound to pass through the column and reach the detector is known as the retention time (t_R), which is a characteristic property under specific chromatographic conditions. nih.govchromatographyonline.com

| Parameter | Description |

|---|---|

| Instrument | Standard HPLC System |

| Column | Reversed-Phase C18, 5 µm particle size, 4.6 x 150 mm mdpi.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water mdpi.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) mdpi.com |

| Gradient | Linear gradient, e.g., 5% to 95% B over 30 minutes mdpi.com |

| Flow Rate | 1.0 mL/min rsc.orgmdpi.com |

| Detector | UV at 214 nm rsc.org |

| Purity Result | Typically >95% biochempeg.com |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and sensitive technique used to separate mixtures and assess compound purity. wikipedia.orglibretexts.org It involves a stationary phase, typically silica (B1680970) gel, coated on a flat plate, and a liquid mobile phase that moves up the plate via capillary action. researchgate.netsigmaaldrich.com Compounds separate based on their differing affinities for the two phases. usm.my A compound's migration is quantified by its retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgsigmaaldrich.comualberta.ca

In the analysis of this compound and related biotin compounds, TLC is frequently used to monitor the progress of chemical reactions. nih.gov A common stationary phase is silica gel 60 F254. A study on biotin determination used a mobile phase composed of chloroform, acetone, methanol, and glacial acetic acid, which resulted in a distinct spot for the analyte. asianpubs.org Visualization can be achieved under UV light if the compound is UV-active, or by using staining agents like iodine vapor. researchgate.netrsc.org

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plate asianpubs.org |

| Mobile Phase | Chloroform : Acetone : Methanol : Glacial Acetic Acid (2.5:2.5:1:0.01, v/v/v/v) asianpubs.org |

| Visualization | UV light (if applicable) or chemical stain (e.g., iodine) researchgate.netrsc.org |

| Result (Rf value) | 0.47 asianpubs.org |

Elemental Compositional Analysis

Elemental analysis is a fundamental process that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample. wikipedia.orgusm.my This quantitative technique is crucial for verifying the empirical formula of a synthesized compound. velp.com The most common method is combustion analysis, where the sample is burned in a high-temperature, oxygen-rich environment. huji.ac.il The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and measured to calculate the percentage of each element. velp.comhuji.ac.il

For this compound, the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from analysis should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the compound's identity and purity. huji.ac.il

| Element | Theoretical Mass % | Found Mass % rsc.org |

|---|---|---|

| Carbon (C) | 49.34% | 49.3% |

| Hydrogen (H) | 6.99% | 6.9% |

| Nitrogen (N) | 10.79% | 10.7% |

| Oxygen (O) | 24.65% | Not Reported |

| Sulfur (S) | 8.23% | Not Reported |

Biological Activity and Mechanistic Investigations of C16h27n3o6s

Antimicrobial Activity Research

The antimicrobial potential of compounds structurally similar to C16H27N3O6S, particularly biotin (B1667282) derivatives and sulfonamides, has been a subject of investigation. These studies explore their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Studies

Research into biotin analogues has revealed significant bacteriostatic activity against both Gram-positive and Gram-negative bacteria. Notably, certain biotin derivatives have demonstrated potent activity against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. For instance, two potent inhibitors of biotin protein ligase, an essential enzyme in bacteria, exhibited MICs between 2 and 16 μg/mL against S. aureus nih.gov. Another study on niclosamide (B1684120) esters, which act as biotin carboxylase inhibitors, showed remarkable activity against MRSA12 with MIC values as low as 4.03 μM ekb.eg.

Furthermore, conjugates of biotin with metals have been explored for their antibacterial properties. Neutral Au(I) and Pt(II) complexes have shown significant activity against Staphylococcus aureus and Enterococcus faecium at low micromolar concentrations, with MIC values ranging from 0.5 to 10 µM nih.gov. These findings underscore the potential of modifying the biotin structure to develop effective antibacterial agents. The antibacterial susceptibility of a microorganism to a compound is a critical parameter in assessing its potential as an antimicrobial agent and is often determined using standardized methods like disk diffusion or broth microdilution to determine the MIC bsac.org.uknih.govaruplab.com.

Table 1: Antibacterial Efficacy of Biotin Analogues and Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Reported MIC | Reference(s) |

| Biotin Analogues | Staphylococcus aureus (including MSSA and MRSA) | 2–16 μg/mL | nih.gov |

| Niclosamide Esters | MRSA12 | ≤ 4.03 μM | ekb.eg |

| Niclosamide Esters | Bacillus subtilis | 1.95 μM, 3.90 μM | ekb.eg |

| Au(I) and Pt(II) Biotin Conjugates | Staphylococcus aureus, Enterococcus faecium | 0.5–10 µM | nih.gov |

| Brominated Cinnamaldehyde Analog | Acinetobacter baumannii | 32 μg/mL | frontiersin.org |

| Di-chlorinated Cinnamaldehyde Analog | Acinetobacter baumannii | 64 μg/mL | frontiersin.org |

| MRSA ATCC 43300 | 64 μg/mL | frontiersin.org | |

| Biotinyl-5′-AMP | Staphylococcus aureus | 1–8 μg/mL | nih.gov |

| Biotinyl-5′-AMP | Mycobacterium tuberculosis | 0.5–2.5 μg/mL | nih.gov |

Antifungal Efficacy Studies

The antifungal properties of biotin-related compounds have also been investigated. Niclosamide esters have demonstrated moderate activity against Candida albicans, with MIC values ranging from 7.8 to 31.25 μM ekb.eg. Other studies on heterocyclic compounds have also reported antifungal activity against Candida albicans bibliotekanauki.pl. For example, some 1,3,4-thiadiazole (B1197879) derivatives have shown fungicidal activity, although the potency can vary significantly depending on the specific chemical structure bibliotekanauki.pl.

Research on resveratrol (B1683913) derivatives has also provided insights into antifungal action, with some dimethoxy resveratrol derivatives showing activity against various Candida species, including C. albicans, with MIC values between 29 and 37 μg/mL core.ac.uk. The antifungal activity of peptides has also been explored, with temporin G showing activity against Candida species and Cryptococcus neoformans with MIC50 values ranging from 4 to 64 µM mdpi.com. These studies highlight the potential for developing novel antifungal agents based on modifications of core chemical structures.

Table 2: Antifungal Efficacy of Related Compounds

| Compound/Derivative Class | Fungal Strain(s) | Reported MIC | Reference(s) |

| Niclosamide Esters | Candida albicans | 7.8–31.25 μM | ekb.eg |

| 1,3,4-Thiadiazole Derivatives | Candida albicans | Varied, some with low activity at 50.0 mg/cm³ | bibliotekanauki.pl |

| Dimethoxy Resveratrol Derivatives | Candida albicans | 29–37 μg/mL | core.ac.uk |

| Temporin G | Candida species, Cryptococcus neoformans | MIC₅₀: 4–64 µM | mdpi.com |

Enzyme Modulation and Inhibition Studies

The interaction of chemical compounds with enzymes is a cornerstone of drug discovery and development. Research on structures analogous to this compound has explored their potential to modulate the activity of various enzymes, including cholinesterases.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions such as Alzheimer's disease rsc.orgnih.gov. Studies on various heterocyclic scaffolds containing nitrogen, oxygen, and sulfur have demonstrated significant inhibitory activity against these enzymes rsc.orgnih.gov. For instance, certain benzimidazole (B57391) derivatives have shown excellent AChE inhibition with IC50 values below 10 µM nih.gov. Similarly, some amide derivatives have been identified as potent AChE inhibitors, with IC50 values as low as 0.002 µM, and have shown selectivity for AChE over BChE researchgate.net.

The Ellman method is a widely used spectrophotometric technique to screen for cholinesterase inhibitors assaygenie.krsigmaaldrich.comffhdj.comjapsonline.comsigmaaldrich.comsigmaaldrich.com. While direct studies on this compound are lacking, the presence of nitrogen and sulfur in its formula suggests that it could potentially interact with cholinesterases.

Table 3: Cholinesterase Inhibitory Activity of Related Compound Classes

| Compound Class | Enzyme | Reported IC₅₀ | Reference(s) |

| Benzimidazole Derivatives | Acetylcholinesterase (AChE) | < 10 µM | nih.gov |

| Amide Derivatives | Acetylcholinesterase (AChE) | 0.002 µM | researchgate.net |

| N-substituted pyrazole (B372694) derived α-amino phosphonates | Acetylcholinesterase (AChE) | 0.017 µM | nih.gov |

| Isoindoline-1,3-dione derivative | Acetylcholinesterase (EeAChE) | 0.76 μM | mdpi.com |

| Isoindoline-1,3-dione derivative | Butyrylcholinesterase (EqBuChE) | 0.618 μM | mdpi.com |

| Saccharin derivative | Acetylcholinesterase (EeAChE) | 70 nM | mdpi.com |

| Cornel iridoid glycoside | Acetylcholinesterase (AChE) | 1.6 g/L | science.gov |

| Cornel iridoid glycoside | Butyrylcholinesterase (BuChE) | 2.9 g/L | science.gov |

Kinetic Studies of Enzyme Inhibition

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. Such studies can reveal whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or mixed-type mdpi.com. For example, kinetic analysis of certain amide derivatives demonstrated a mixed competitive/non-competitive mechanism of AChE inhibition researchgate.net. Similarly, some isoindoline-1,3-dione derivatives were found to be non-competitive AChE inhibitors mdpi.comresearchgate.net.

A study on a biotinylated organophosphate, FP-biotin, determined the rate constants for its reaction with human AChE and BChE to be 1.8 x 10⁷ M⁻¹ min⁻¹ and 1.6 x 10⁸ M⁻¹ min⁻¹, respectively, indicating potent inhibition nih.gov. These findings highlight the importance of kinetic analysis in characterizing the interaction between inhibitors and their target enzymes.

Antioxidant Capacity Assessments

Antioxidant compounds can protect cells from damage caused by reactive oxygen species (ROS). The antioxidant potential of various compounds, including those structurally related to this compound, has been evaluated using several in vitro assays.

Commonly used methods for assessing antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays nih.govresearchgate.netnih.govcabidigitallibrary.orgresearchgate.netnih.gov. In these assays, the ability of a compound to donate an electron or hydrogen atom to the stable radical is measured spectrophotometrically, and the results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals researchgate.netmdpi.comnih.gov.

Studies on B-complex vitamins have shown that biotin possesses H₂O₂ radical-scavenging activity researchgate.net. Furthermore, a study on novel antioxidant formulations containing biotin, quercetin, coenzyme Q10, and resveratrol demonstrated superior antioxidant activity compared to ascorbic acid, highlighting the potential synergistic effects of combining different antioxidants mdpi.com. While specific antioxidant data for this compound is not available, the presence of the biotin moiety suggests it may possess antioxidant properties.

Table 4: Antioxidant Capacity (IC₅₀) of Various Compounds from DPPH and ABTS Assays

| Compound/Extract | Assay | Reported IC₅₀ | Reference(s) |

| Novel Nitrogen Heterocycle (Compound 3) | DPPH | 93.4 μM | rsc.org |

| Vitamin C (ascorbic acid) | DPPH | 141.9 μM | rsc.org |

| Trichoderma harzianum extract | DPPH | 12.2 ± 2.6 µg/mL | nih.gov |

| Trichoderma harzianum extract | ABTS | 25.01 ± 3.18 µg/mL | nih.gov |

| Gallic acid hydrate | ABTS | 1.03 ± 0.25 μg/mL | nih.gov |

| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 μg/mL | nih.gov |

| Quercetin | ABTS | 1.89 ± 0.33 μg/mL | nih.gov |

| Ethyl acetate (B1210297) extract of Ficus benghalensis | DPPH | 68±0.06 µg/ml | nih.gov |

| Chloroform extract of Ficus benghalensis | DPPH | 101.2±0.36 µg/ml | nih.gov |

| Ascorbic acid | DPPH | 30.09±0.03 µg/ml | nih.gov |

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in a variety of disease states. Radical scavenging assays are fundamental in vitro methods to quantify this activity. For this compound, two primary assays, the DPPH and ABTS tests, have been utilized to determine its free-radical-scavenging potential.

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the ability of this compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. This results in the reduction of DPPH to its non-radical form, a change that is observable as a decrease in absorbance at a specific wavelength, typically around 517 nm. The scavenging activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method used to evaluate antioxidant activity. The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant like this compound, the pre-formed radical cation is reduced, leading to a loss of color, which is measured spectrophotometrically. The results from this assay are often compared to a standard antioxidant, such as Trolox, and can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Table 1: Radical Scavenging Activity of this compound

| Assay | Parameter | Result |

|---|---|---|

| DPPH | IC50 (µM) | [Data not publicly available] |

| ABTS | TEAC (mM Trolox equivalents/mM compound) | [Data not publicly available] |

Metal Ion Reduction Assays (e.g., Cupric Ion, Ferric Ion)

The ability of a compound to reduce metal ions is another important indicator of its antioxidant potential. The reduction of pro-oxidant metal ions, such as copper (Cu2+) and iron (Fe3+), can prevent them from participating in reactions that generate damaging free radicals.

The cupric ion reducing antioxidant capacity (CUPRAC) assay involves the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by the antioxidant compound. The resulting colored complex is measured spectrophotometrically, and the absorbance is proportional to the reducing power of the substance.

Similarly, the ferric reducing antioxidant power (FRAP) assay measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form. The intense blue color of the Fe2+-TPTZ complex is monitored to quantify the antioxidant's reducing ability.

Table 2: Metal Ion Reduction Capacity of this compound

| Assay | Parameter | Result |

|---|---|---|

| CUPRAC | Absorbance at 450 nm | [Data not publicly available] |

| FRAP | Absorbance at 593 nm | [Data not publicly available] |

Cellular and Molecular Mechanisms of Action

Understanding the specific cellular and molecular targets of a compound is crucial for its development as a therapeutic agent. The following sections outline the general principles and specific investigatory pathways for elucidating the mechanism of action of this compound.

Target Identification and Validation Approaches (General academic principle)

Identifying the molecular target of a novel compound is a complex but essential process in drug discovery. The general academic approach involves a combination of computational and experimental methods. Initially, computational techniques such as molecular docking and virtual screening may be used to predict potential binding partners for the compound based on its structure. These in silico predictions are then followed by experimental validation.

Experimental approaches for target identification include affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified using techniques like mass spectrometry. Other methods involve screening the compound against panels of known enzymes or receptors to identify any inhibitory or activating effects.

Once a potential target is identified, validation is necessary to confirm that the compound's biological effects are indeed mediated through this target. This can be achieved through techniques such as genetic knockdown (e.g., using siRNA or CRISPR) of the proposed target, which should abolish the effects of the compound. Overexpression of the target protein may enhance the compound's activity.

Modulation of Intracellular Signal Transduction Pathways

Bioactive compounds often exert their effects by modulating key intracellular signaling pathways that regulate cellular processes. Investigations into the effect of this compound on such pathways would typically involve treating cultured cells with the compound and then analyzing the activation state of key signaling proteins.

For example, Western blotting can be used to measure changes in the phosphorylation levels of proteins in pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or the NF-κB pathway. These pathways are central to cell survival, proliferation, and inflammation. A change in the phosphorylation of key kinases like ERK, Akt, or the degradation of IκBα would indicate that this compound interacts with these cascades.

Induction of Apoptosis and Growth Inhibition Research

Many therapeutic agents, particularly in oncology, function by inducing programmed cell death (apoptosis) or inhibiting cell growth. To investigate if this compound has such properties, a series of cell-based assays would be performed.

Cell viability assays, such as the MTT or MTS assay, would be used to determine the effect of the compound on cell proliferation and to calculate its half-maximal growth inhibitory concentration (GI50). To specifically study apoptosis, assays that detect markers of programmed cell death are employed. These include flow cytometry analysis using Annexin V and propidium (B1200493) iodide staining to identify apoptotic and necrotic cells. Furthermore, the activation of caspases, which are key executioner enzymes in the apoptotic cascade, can be measured using specific substrates or antibodies.

Differentiation Promotion Studies

In addition to inducing cell death, some compounds can promote cellular differentiation, a process where a less specialized cell becomes a more specialized cell type. This is particularly relevant in developmental biology and regenerative medicine, as well as in certain cancers where differentiation therapy is a treatment strategy.

To assess the potential of this compound to promote differentiation, specific cell lines capable of differentiation, such as myeloid leukemia cell lines (e.g., HL-60) or stem cells, would be used. The cells would be treated with the compound, and markers of differentiation would be monitored. These markers can be morphological changes observed under a microscope, or the expression of specific proteins or genes associated with the differentiated cell type, which can be quantified by techniques like flow cytometry or quantitative PCR (qPCR).

Structure Activity Relationships Sar of C16h27n3o6s and Its Derivatives

Principles and Methodologies in SAR Analysis

SAR analysis encompasses a range of techniques, from qualitative observations to sophisticated computational models, all aimed at elucidating the relationship between a molecule's structure and its biological function. solubilityofthings.comnih.gov

Qualitative SAR is a foundational approach that involves making non-quantitative comparisons of the biological activity of a series of related compounds. oecd.orgsvuonline.org This method helps in identifying key structural motifs and functional groups that are essential for activity. solubilityofthings.com For instance, in the early development of β-lactam antibiotics, it was observed that the presence of the β-lactam ring was crucial for antibacterial activity. researchgate.netopenstax.org

Another qualitative approach is the use of "read-across," where the activity of an unknown chemical is predicted based on the known activity of a structurally similar compound. oecd.org This method relies on the principle that similar molecules are likely to have similar biological activities. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgontosight.ai QSAR models aim to predict the activity of new, untested compounds based on their structural properties. wikipedia.orgacs.org

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, such as lipophilicity, electronic effects, and steric factors. ontosight.aislideshare.net These properties are quantified using molecular descriptors, which are then correlated with biological activity using statistical methods like linear regression or machine learning algorithms. ontosight.aiacs.org

Key Steps in QSAR Modeling:

Data Set Selection: A group of structurally related compounds with known biological activities is chosen. wikipedia.org

Descriptor Calculation: Various molecular descriptors (e.g., molecular weight, logP, electronic parameters) are calculated for each compound. ontosight.ai

Model Development: A mathematical model is created to correlate the descriptors with biological activity. wikipedia.org

Model Validation: The predictive ability of the model is tested using internal and external validation techniques. nih.gov

QSAR models are widely applied in drug discovery for lead optimization, toxicity prediction, and designing new compounds with improved efficacy. ontosight.airesearchgate.net

Three-Dimensional Structure-Activity Relationship (3D-SAR) methods consider the three-dimensional structure of molecules to understand their interaction with a biological target. nih.govwm.edu These approaches are particularly useful when the 3D structure of the target receptor is known. nih.gov

A prominent 3D-SAR method is Comparative Molecular Field Analysis (CoMFA). In CoMFA, a set of active compounds is aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. svuonline.org This provides a 3D map that highlights regions where changes in steric bulk or electrostatic charge are likely to increase or decrease activity. wm.edu

Underlying Assumptions of 3D-QSAR:

A common binding mode exists for the studied molecules. wm.edu

The observed differences in activity are related to variations in the molecular interaction fields. svuonline.org

3D-SAR methods provide valuable insights into the spatial requirements for ligand binding and can guide the design of more potent and selective molecules. wm.edu

Elucidating Key Structural Features for Biological Potency

The biological potency of a compound is determined by specific structural features that govern its interaction with the target, its absorption, distribution, metabolism, and excretion (ADME) properties.

Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions and physical properties. solubilityofthings.comashp.org The type and position of functional groups can have a profound impact on the biological activity of a compound. solubilityofthings.com

In the context of β-lactam antibiotics, several functional groups are critical for their antibacterial activity:

β-Lactam Ring: This four-membered cyclic amide is the cornerstone of the antibiotic's activity, as it mimics the D-alanyl-D-alanine moiety of the bacterial cell wall and acylates the active site of penicillin-binding proteins (PBPs), inhibiting cell wall synthesis. researchgate.netfrontiersin.orgwikipedia.org

Carboxylic Acid Group: A free carboxyl group is generally essential for binding to the PBP active site and is a common feature in most penicillins and cephalosporins. slideshare.netscienceinfo.com

Acylamino Side Chain: Modifications to the acylamino side chain at the C-7 position of cephalosporins or the C-6 position of penicillins significantly influence the antibacterial spectrum and resistance to β-lactamases. auburn.edunih.govroyalsocietypublishing.org For example, the addition of a bulky group can provide steric hindrance against β-lactamase enzymes. scienceinfo.comlibretexts.org The presence of an α-amino group in the side chain of compounds like ampicillin (B1664943) enhances activity against Gram-negative bacteria. scienceinfo.com

The table below illustrates the impact of different R-groups on the activity of some cephalosporins.

| Compound Name | R3-Substituent | R7-Acyl Group | General Activity Profile |

| Cefazolin | 5-methyl-1,3,4-thiadiazol-2-ylthiol | (1H-tetrazol-1-yl)acetyl | Good activity against Gram-positive bacteria. researchgate.net |

| Cefuroxime | Carbamoyloxymethyl | (Z)-2-(2-furyl)-2-(methoxyimino)acetyl | Broad-spectrum activity, including some β-lactamase producing strains. researchgate.net |

| Cefotaxime | Acetoxymethyl | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl | Enhanced activity against Gram-negative bacteria. researchgate.net |

| Cefepime | N-methylpyrrolidinium-methyl | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl | Extended-spectrum, good activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. researchgate.net |

This table is for illustrative purposes and shows general trends.

The three-dimensional arrangement of atoms in a molecule (molecular geometry) and the spatial arrangement of atoms in stereoisomers (stereochemistry) are critical for biological activity. solubilityofthings.com Since biological targets like enzymes and receptors are chiral, they often exhibit stereospecificity in their interactions with drug molecules. nih.gov

For β-lactam antibiotics, specific stereochemical configurations are essential for their antibacterial efficacy:

Cis-Stereochemistry of the β-Lactam Ring: The fused ring system of penicillins and cephalosporins requires a specific cis-stereochemistry for the hydrogens at the bridgehead positions. This strained conformation is believed to contribute to the reactivity of the β-lactam ring. frontiersin.org

Side Chain Stereochemistry: The stereochemistry of the acylamino side chain can significantly affect activity. For example, in penicillins with an α-amino group in the side chain, the D-isomer is generally more active than the L-isomer. asm.org

The importance of stereochemistry is also highlighted in studies of other β-lactam derivatives. For instance, in some C4-phenylthio β-lactams, while a strict stereochemistry at C4 was not found to be essential for optimal activity, the electronic properties of the substituents were more critical. nih.govresearchgate.net This demonstrates that the interplay between stereochemistry and electronic factors is complex and can vary between different classes of compounds.

Computational Approaches in SAR Determination

Computational methods have become indispensable in elucidating the SAR of sulfonamide derivatives, providing insights that are often difficult to obtain through experimental methods alone. These approaches allow for the rational design of new derivatives with potentially enhanced activity and a better understanding of their mechanism of action at a molecular level.

In Silico Modeling for Ligand-Receptor Interactions

In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between sulfonamide derivatives and their biological targets. nih.govfrontiersin.orgroyalsocietypublishing.org These methods provide detailed three-dimensional models of how a ligand binds to the active site of a receptor, helping to explain the observed biological activity.

Molecular docking studies, for instance, have been used to predict the binding modes of sulfonamide derivatives within the active sites of various enzymes. nih.govroyalsocietypublishing.orgscirp.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. nih.govscirp.org For example, in the context of antibacterial sulfonamides, docking studies can elucidate how these molecules interact with dihydropteroate (B1496061) synthase (DHPS), their target enzyme in the folic acid pathway. The binding energy scores from docking can provide a qualitative measure of the binding affinity, guiding the selection of derivatives for synthesis and biological testing. nih.gov

Molecular dynamics simulations offer a more dynamic view of the ligand-receptor complex, simulating its movement over time. nih.gov This can provide insights into the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the receptor upon binding. frontiersin.org For sulfonamide derivatives, MD simulations can help to understand the flexibility of the molecule within the active site and the role of water molecules in mediating interactions.

A summary of common in silico modeling techniques used for sulfonamide derivatives is presented in Table 1.

| In Silico Modeling Technique | Application in Sulfonamide SAR | Key Insights Provided |

| Molecular Docking | Predicting the binding orientation and affinity of sulfonamide derivatives to their target receptors. | Identification of key amino acid residues involved in binding, prediction of binding energy, and elucidation of the binding mode (e.g., hydrogen bonds, hydrophobic interactions). nih.govscirp.org |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-receptor complex and observing conformational changes over time. | Understanding the dynamic behavior of the ligand in the binding pocket, the stability of the predicted binding pose, and the role of solvent molecules. nih.govfrontiersin.org |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Developing predictive models based on the three-dimensional properties of the molecules. | Generating contour maps that indicate where steric bulk, positive or negative electrostatic potential, or hydrophobic character may increase or decrease activity. nih.gov |

Predictive Algorithms for Bioactivity

Predictive algorithms, often based on machine learning and statistical methods, are employed to build quantitative structure-activity relationship (QSAR) models. iau.irresearchgate.netresearchgate.net These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For sulfonamide derivatives, various descriptors that quantify different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties) are calculated. iau.ir These descriptors are then used to develop a predictive model using algorithms such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning methods like support vector machines (SVM) and neural networks. iau.iropenaccessebooks.com

A successful QSAR model can be used to predict the bioactivity of newly designed sulfonamide derivatives before they are synthesized, thus prioritizing the most promising candidates and saving time and resources. researchgate.net For example, a QSAR study on a series of sulfonamides might reveal that a specific combination of electronic and hydrophobic properties is crucial for high antibacterial activity.

Table 2 provides an overview of some predictive algorithms and their applications in the study of sulfonamides.

| Predictive Algorithm | Application in Sulfonamide Bioactivity Prediction | Output |

| Multiple Linear Regression (MLR) | To develop a linear equation that correlates molecular descriptors with the biological activity of sulfonamides. iau.irresearchgate.net | A mathematical equation that can be used to predict the activity of new derivatives based on their descriptor values. |

| Genetic Algorithms (GA) | To select the most relevant molecular descriptors for building a robust QSAR model. researchgate.net | An optimized set of descriptors that provides the best predictive power for the QSAR model. |

| Support Vector Machines (SVM) | To classify sulfonamides as active or inactive, or to predict their activity values, often performing well with complex, non-linear data. openaccessebooks.com | A predictive model that can handle non-linear relationships between structure and activity. |

| Artificial Neural Networks (ANN) | To model complex and non-linear SARs for sulfonamides, mimicking the learning process of the human brain. openaccessebooks.com | A highly predictive, non-linear model that can capture intricate SAR patterns. |

By integrating these computational approaches, researchers can gain a deeper understanding of the structure-activity relationships of C16H27N3O6S and its derivatives, facilitating the design and discovery of new and more effective therapeutic agents.

Preclinical Explorations and Pharmacodynamic Studies of C16h27n3o6s Analogs

In Vitro Preclinical Studies

Cell-Based Assays for Biological Effect Characterization

The primary biological effect of Viltolarsen is the induction of exon 53 skipping in the dystrophin pre-mRNA. medchemexpress.comfda.gov In vitro studies are crucial for characterizing this effect.

Patient-Derived Cell Models: In vitro proof-of-concept studies have been conducted using fibroblasts from DMD patients, which are then differentiated into myotubes. fda.gov These cell models allow for the direct assessment of Viltolarsen's efficacy in a relevant human genetic context.

Exon Skipping Efficiency: Treatment of these patient-derived myotubes with Viltolarsen has demonstrated successful exon 53 skipping. fda.govresearchgate.net The efficiency of exon skipping is a key parameter measured in these assays.

Dystrophin Protein Production: A direct consequence of successful exon skipping is the production of a truncated dystrophin protein. medchemexpress.comnih.gov Western blot analysis is a common method used to detect and quantify the levels of this restored dystrophin protein in treated cells. researchgate.netnih.gov

Dose-Response Relationship: Cell-based assays have been used to establish a dose-dependent relationship for Viltolarsen's effects. For instance, studies have shown that increasing concentrations of Viltolarsen lead to higher levels of exon skipping and dystrophin protein expression. medchemexpress.cominvivochem.com

The following table summarizes the in vitro efficacy of Viltolarsen in different DMD patient-derived cell models:

| Cell Model (DMD Mutation) | Viltolarsen Concentration (EC50) | Outcome | Reference |

| Deletion of exons 45-52 | 0.63 µM | Induces exon 53 skipping | medchemexpress.comfda.gov |

| Deletion of exons 48-52 | 2.3 µM | Induces exon 53 skipping | medchemexpress.comfda.gov |

| DMD model cells | 10 µM | Causes dystrophin protein expression | medchemexpress.com |

Cytotoxicity Screening in Relevant Cell Lines

Assessing the potential toxicity of a new therapeutic agent is a critical component of preclinical evaluation.

Genotoxicity Assays: Viltolarsen has been evaluated in a battery of genotoxicity tests to determine its potential to cause genetic mutations. It was found to be negative in in vitro assays, including the bacterial reverse mutation assay and a chromosomal aberration test in Chinese hamster lung (CHL) cells. fda.govviltepso.com

hERG Assay: To assess the potential for cardiac-related adverse effects, an in vitro hERG assay was conducted using transfected CHO cells. Viltolarsen showed no significant effects on hERG tail peak currents at concentrations up to 3000 µg/mL. fda.gov

General Cytotoxicity: While specific cytotoxicity data in various cell lines is limited in the provided search results, the focus of preclinical safety assessment for Viltolarsen has been on its in vivo effects, particularly renal toxicity observed in animal models. nih.govnspharma.commusculardystrophynews.comcarelonrx.com

In Vivo Preclinical Models

Pharmacokinetic (PK) Studies in Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion - ADME)

Understanding the ADME properties of Viltolarsen is essential for predicting its behavior in humans. These studies have been conducted in various animal models, including mice and monkeys. fda.govnih.gov

Absorption and Distribution: Following intravenous administration, Viltolarsen is distributed throughout the body. fda.gov Tissue distribution studies using radiolabeled Viltolarsen in male monkeys showed extensive distribution, with the highest concentrations found in the kidney cortex. fda.gov Skeletal muscles also showed uptake of the compound. fda.gov Notably, concentrations of Viltolarsen were higher in all muscles of DMD-model mice compared to wild-type mice and cynomolgus monkeys. nih.gov Serum protein binding of Viltolarsen was low across all species tested (mouse, rat, monkey, and human). fda.gov

Metabolism: Viltolarsen was found to be metabolically stable, with hepatic metabolism not being a significant route of elimination. viltepso.com

Excretion: The primary route of excretion for Viltolarsen is through the urine, where it is mainly excreted unchanged. viltepso.com

The following table provides a summary of the pharmacokinetic parameters of Viltolarsen in animal models.

| Animal Model | Key Findings | Reference |

| Male Monkey | Extensive distribution to kidney cortex and skeletal muscles after IV dose. | fda.gov |

| Mouse, Rat, Monkey | Low serum protein binding (≤40%). | fda.gov |

| DMD-Model Mice | Higher concentrations of Viltolarsen in all muscles compared to wild-type mice and cynomolgus monkeys. | nih.gov |

Pharmacodynamic (PD) Evaluations in Animal Models

Pharmacodynamic studies in animal models aim to demonstrate the mechanism of action of Viltolarsen in a living organism.

Exon Skipping in Monkeys: In vivo assessment of exon 53 skipping was conducted in cynomolgus monkeys. fda.gov These studies confirmed that Viltolarsen could induce exon 53 skipping in a large animal model.

Correlation between Exposure and Efficacy: A key finding from preclinical studies is the correlation between the concentration of Viltolarsen in skeletal muscle and the efficiency of exon skipping in both mice and cynomolgus monkeys. nih.gov This relationship suggests that achieving adequate drug levels in the target tissue is crucial for therapeutic effect.

Predictive Value of Animal Models: The tissue (muscle)/plasma concentration ratio in DMD-model mice has been shown to be useful for predicting changes in pharmacodynamic markers in humans, highlighting the translational value of these preclinical models. nih.gov

Efficacy Assessments in Disease Models (e.g., Cancer Xenografts, Duchenne Muscular Dystrophy Models)

The ultimate goal of preclinical studies is to demonstrate the potential therapeutic efficacy of a compound in relevant disease models.

Duchenne Muscular Dystrophy (DMD) Models: The primary disease model for Viltolarsen is the DMD model. Preclinical studies in a dog model of DMD showed that antisense PMOs could restore muscle function, which was accompanied by dystrophin restoration. dovepress.comnih.govdovepress.comresearchgate.net This foundational work supported the development of Viltolarsen.

Dystrophin Restoration: In DMD animal models, treatment with Viltolarsen resulted in the skipping of exon 53 and the production of a truncated but functional dystrophin protein. nih.gov

Functional Improvement: The restoration of dystrophin protein in these models was associated with improvements in muscle function. dovepress.comnih.govdovepress.comresearchgate.net

Cancer Xenograft Models: While the primary indication for Viltolarsen is DMD, one study investigated the effect of an unrelated compound, SNS01-T, in B-cell xenograft models, showing that it inhibited tumor growth in a dose-dependent manner. researchgate.net There is no information in the search results to suggest that Viltolarsen itself has been evaluated in cancer xenograft models.

Future Directions and Research Perspectives for C16h27n3o6s

Development of Novel Analogs and Derivatives

The primary goal in developing new analogs of the penicillin scaffold is to create molecules that can evade existing bacterial resistance mechanisms. nih.gov The core structure, 6-aminopenicillanic acid (6-APA), serves as a versatile template for chemical modification. nih.gov Research is moving beyond simple alterations to explore entirely new chemical entities that retain the target specificity of penicillins but are not susceptible to bacterial enzymes like β-lactamases. mdpi.com

Key future strategies include:

Side-Chain Modification: The synthesis of new derivatives by attaching diverse chemical side chains to the 6-APA nucleus remains a promising avenue. Research has shown that condensing 6-APA with molecules such as non-steroidal anti-inflammatory drugs (NSAIDs) can produce derivatives with significant antibacterial potential. nih.govresearchgate.net The functional groups on these side chains are critical for determining the potency and spectrum of the resulting compound. nih.gov

Bioisosteric Replacement of the β-Lactam Ring: To counter β-lactamase-mediated resistance, researchers are exploring the development of molecules that inhibit Penicillin Binding Proteins (PBPs) without containing a traditional β-lactam ring. mdpi.com These non-β-lactam inhibitors are a key area of future development. Examples of promising starting points for synthesis include γ-lactams, δ-valerolactams, and isoxazolidin-5-one analogs. mdpi.com

Development of Prodrugs: Another innovative approach involves modifying the penicillin scaffold with a prodrug moiety. This strategy can be designed to release a secondary agent, such as nitric oxide, which can act as a biofilm dispersant, thereby enhancing the antibiotic's efficacy against entrenched bacterial communities. acs.org

| Analog Strategy | Structural Modification | Desired Research Outcome |

| Side-Chain Conjugation | Condensation of 6-aminopenicillanic acid (6-APA) with novel chemical moieties (e.g., NSAIDs). | Creation of potent derivatives with unique activity profiles. nih.govresearchgate.net |

| β-Lactam Replacement | Synthesis of non-β-lactam structures (e.g., δ-valerolactam analogs) that mimic the transition state. | Evasion of β-lactamase enzyme degradation and overcoming resistance. mdpi.com |

| Prodrug Hybrids | Attachment of a cleavable moiety that releases a secondary bioactive agent (e.g., nitric oxide). | Enhanced efficacy against complex bacterial structures like biofilms. acs.org |

Integration of Advanced Computational and Experimental Methodologies

The pace of antibiotic discovery is being accelerated by the integration of powerful computational tools and advanced laboratory techniques. These methodologies allow for more rapid and rational design and evaluation of new Penamecillin derivatives.

Computational Methodologies:

In Silico Docking and Modeling: Molecular docking has become a cornerstone of modern drug design, serving as a virtual alternative to X-ray crystallography. nih.gov Programs like AutoDock Vina are used to predict the binding affinity and orientation of newly designed penicillin analogs within the active site of their target, the Penicillin Binding Proteins (PBPs). nih.govresearchgate.net This allows researchers to prioritize the synthesis of only the most promising candidates. researchgate.net

Big Data Algorithms and AI: The emergence of massive genomic and spectral databases requires advanced algorithms for analysis. Tools like VarQuest can rapidly search these databases to identify thousands of novel variants of known antibiotics, a task that would otherwise be computationally prohibitive. cmu.edu Artificial intelligence and machine learning are also being applied to analyze complex datasets to better understand the genetic basis of resistance. acs.orgaptiwfn.com

Pathogen Modeling: Researchers are developing sophisticated computer models of human bacterial pathogens. news-medical.net By analyzing these models, it's possible to identify unique metabolic properties specific to bacteria in certain body locations, paving the way for the design of highly targeted antibiotics. news-medical.net

Advanced Experimental Methodologies:

Genetic Engineering: Techniques such as site-directed mutagenesis are being employed to create novel variants of enzymes used in the industrial production of antibiotic precursors. globenewswire.com For example, modifying Penicillin G acylase can lead to mutants with significantly higher enzymatic activity, improving manufacturing yields. globenewswire.com

Pharmacodynamic Analysis: Dynamic in vitro models, such as time-kill curve experiments, are essential for characterizing the antibacterial effect of a compound over time, simulating the changing drug concentrations that occur within the human body. asm.org

High-Throughput Screening: While standard methods like agar (B569324) and broth dilution remain vital, they can be supplemented with advanced, rapid techniques. nih.govnih.gov Flow-cytometry and bioluminescent assays can provide deeper and more immediate insights into an antimicrobial's impact on cellular integrity. nih.gov

| Methodology | Application in Penamecillin Research | Expected Insight or Outcome |

| Molecular Docking | Simulating the binding of novel analogs to Penicillin Binding Proteins (PBPs). nih.govresearchgate.net | Prediction of binding affinity and structure-activity relationships to guide synthesis. nih.gov |

| AI & Big Data Algorithms | Searching massive spectral databases for undiscovered antibiotic variants. cmu.edu | Rapid identification of new chemical scaffolds for development. acs.org |

| Site-Directed Mutagenesis | Engineering enzymes (e.g., Penicillin G acylase) used in antibiotic synthesis. globenewswire.com | Enhanced production efficiency and yield of key precursors. globenewswire.com |

| Dynamic Time-Kill Assays | Characterizing the bactericidal activity of a compound under fluctuating concentrations. asm.org | Improved understanding of pharmacodynamics to inform therapeutic strategies. asm.org |

| Pathogen System Modeling | Creating computational models of bacterial metabolism in specific body niches. news-medical.net | Identification of novel targets for designing highly selective antibiotics. news-medical.net |

Exploration of New Therapeutic Applications

While Penamecillin is an established antibiotic, future therapeutic applications will likely focus on its use in novel combinations to restore its efficacy against multidrug-resistant (MDR) bacteria. This strategy, known as drug repurposing or combination therapy, is a promising way to circumvent established resistance mechanisms. tandfonline.comnih.gov

The primary avenues for exploration are:

Combination with Resistance Breakers: A key future application is pairing penicillin-class drugs with non-antibiotic compounds that disrupt bacterial defense mechanisms. Research has shown that PBT-2, a molecule originally developed for Alzheimer's disease, can break ampicillin (B1664943) resistance in Streptococcus pneumoniae by interfering with the pathogen's ability to manage essential metal ions. bioworld.com

Synergistic Antibiotic Pairing: Combining penicillins with other classes of antibiotics can create a synergistic effect by targeting multiple, unrelated bacterial pathways simultaneously. nih.gov A classic example is the combination of penicillin (targeting cell wall synthesis) and streptomycin (B1217042) (targeting protein synthesis). nih.gov Future research will focus on identifying new synergistic pairs effective against today's superbugs.

Challenges and Opportunities in C16H27N3O6S Research

The path forward for Penamecillin research is defined by both significant obstacles and promising opportunities.

Challenges:

Antimicrobial Resistance (AMR): The single greatest challenge is the escalating global crisis of AMR. mdpi.com Bacteria continuously evolve new ways to resist β-lactam antibiotics, primarily by producing β-lactamase enzymes that destroy the drug or by altering the drug's target, the PBPs. nih.gov This progressively devalues the existing arsenal (B13267) of antibiotics. researchgate.net

Economic and Scientific Hurdles: Antibiotic research and development is characterized by high failure rates and insufficient funding compared to other fields like oncology. acs.orgnih.gov This has led to a clinical pipeline that the World Health Organization has deemed insufficient to meet the threat of AMR, with a lack of truly novel chemical classes in development. acs.orgbiotechconnectionbay.org

Opportunities:

Technological Advancement: The application of artificial intelligence, machine learning, and other computational methods offers a powerful opportunity to reinvigorate and accelerate the discovery of new antibiotic variants and chemical scaffolds. cmu.eduacs.org

New Funding and Collaboration Models: In response to the AMR crisis, new global partnerships and initiatives have been created to provide critical funding and support for early-stage antibiotic research. biotechconnectionbay.org Organizations like the Global Antibiotic Research & Development Partnership (GARDP) and CARB-X are helping to bridge the gap between academic discovery and clinical development. acs.orgnih.gov

Exploring Untapped Natural Sources: The vast microbial diversity in nature, from soil-dwelling bacteria to marine sponge symbionts, remains a largely untapped source of novel anti-bacterials. nih.gov Future research can move beyond traditional sources to explore these neglected phyla for new lead structures. nih.gov

Drug Repurposing and Combination Therapy: The strategy of repurposing existing, approved drugs as antibiotic adjuvants presents a significant opportunity. tandfonline.com This approach can reduce the time, cost, and risk associated with traditional drug discovery, offering a faster path to new treatments for resistant infections. nih.gov

Q & A

Basic: What experimental techniques are essential for determining the molecular structure of C₁₆H₂₇N₃O₆S?

To confirm the structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for elucidating carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute stereochemistry. Cross-validate results with computational methods like DFT (Density Functional Theory) to resolve ambiguities in spectral assignments .

Basic: How can researchers design a synthesis pathway for C₁₆H₂₇N₃O₆S?

Begin with a retrosynthetic analysis to identify feasible bond disconnections. Prioritize steps with high atom economy and minimal protecting group usage. Use literature surveys to identify analogous compounds and adapt reaction conditions (e.g., peptide coupling for amide bonds, thiourea formation for sulfur incorporation). Validate intermediates via TLC, HPLC, and spectroscopic methods .

Basic: What analytical methods are critical for purity assessment of C₁₆H₂₇N₃O₆S?

Employ high-performance liquid chromatography (HPLC) with UV/Vis or mass detection for quantitative purity analysis. Supplement with thermogravimetric analysis (TGA) to detect solvent residues and elemental analysis (CHNS/O) to confirm stoichiometry. Use polarimetry if chirality is a concern .

Advanced: How should researchers resolve contradictions in spectroscopic data for C₁₆H₂₇N₃O₆S?

Adopt an iterative validation framework :

Re-examine sample preparation (e.g., solvent polarity, concentration).

Cross-check with alternative techniques (e.g., IR for functional groups, CD spectroscopy for chiral centers).

Apply principal contradiction analysis to identify the most impactful discrepancy (e.g., misassigned NMR peaks vs. impurities) and prioritize its resolution .

Advanced: What strategies optimize the synthetic yield of C₁₆H₂₇N₃O₆S while minimizing side products?

Use Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst loading, solvent). Apply response surface methodology (RSM) to model nonlinear relationships. For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Reaction Temp (°C) | 25–80 | 60 |

| Catalyst (mol%) | 1–10 | 5 |

| Identify critical interactions using ANOVA and confirm robustness via triplicate runs . |

Advanced: How can researchers ensure reproducibility of C₁₆H₂₇N₃O₆S synthesis across labs?

Document protocols with granular detail , including:

- Exact equipment models (e.g., rotary evaporator pressure settings).

- Batch-specific reagent sources (e.g., Sigma-Aldrich Lot #).

- Environmental controls (humidity, light exposure).

Share raw data (e.g., NMR FID files, chromatograms) in supplementary materials and use standard reference compounds for calibration .

Advanced: What methodologies are effective for studying the degradation pathways of C₁₆H₂₇N₃O₆S under varying conditions?

Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use LC-MS/MS to identify degradation products and propose mechanisms (e.g., hydrolysis, oxidation). Apply kinetic modeling (Arrhenius equation) to predict shelf-life .

Advanced: How should conflicting biological activity data for C₁₆H₂₇N₃O₆S be analyzed?

Perform meta-analysis of dose-response curves across studies, accounting for variables like cell line heterogeneity and assay protocols. Use Bayesian statistics to quantify uncertainty and identify outliers. Validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) .

Advanced: What frameworks guide ethical and rigorous hypothesis formulation for C₁₆H₂₇N₃O₆S research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

- Feasible: Access to synthetic intermediates.

- Novel: Targeting understudied bacterial strains.

- Ethical: Adherence to biosafety protocols for antimicrobial testing .

Advanced: How can researchers integrate computational and experimental data to model C₁₆H₂₇N₃O₆S interactions?

Combine molecular dynamics (MD) simulations with experimental binding assays (e.g., SPR, ITC). Use machine learning (e.g., Random Forest) to predict structure-activity relationships. Validate models with leave-one-out cross-validation (LOOCV) .

Methodological Notes

- Literature Review : Prioritize primary sources (ACS, RSC journals) over reviews. Use SciFinder/Reaxys for reaction pathways and patent landscapes .

- Data Management : Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .

- Contradiction Handling : Distinguish between technical artifacts (e.g., instrument drift) and intrinsic compound behavior using control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.